Ethyl 1-(4-fluorophenyl)-6-oxo-4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethoxy)-1,6-dihydropyridazine-3-carboxylate
Description
This compound is a pyridazine derivative featuring a 4-fluorophenyl group at position 1, an ethyl carboxylate at position 3, and a unique 2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethoxy substituent at position 2. Its structural complexity distinguishes it from simpler pyridazine derivatives, as the ethoxy linker and amide-like functionality may enhance binding specificity or modulate pharmacokinetics.
Properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)-6-oxo-4-[2-oxo-2-[4-(trifluoromethyl)anilino]ethoxy]pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F4N3O5/c1-2-33-21(32)20-17(11-19(31)29(28-20)16-9-5-14(23)6-10-16)34-12-18(30)27-15-7-3-13(4-8-15)22(24,25)26/h3-11H,2,12H2,1H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTQKSDPCSLCFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F4N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(4-fluorophenyl)-6-oxo-4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethoxy)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 425.4 g/mol. Its structure features a dihydropyridazine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H20F3N3O5 |
| Molecular Weight | 425.4 g/mol |
| CAS Number | 899960-13-5 |
Research indicates that compounds similar to ethyl 1-(4-fluorophenyl)-6-oxo derivatives often exhibit multiple mechanisms of action. These include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression, such as topoisomerases and protein kinases, which are critical for DNA replication and cell division .
- Antioxidant Properties : Some studies suggest that the compound might exhibit antioxidant activity, reducing oxidative stress in cells .
- Interaction with Receptors : The trifluoromethyl group enhances binding affinity to various receptors, potentially modulating signaling pathways related to inflammation and cancer .
Anticancer Activity
Several studies have reported that similar compounds exhibit significant anticancer properties. For instance, derivatives of the dihydropyridazine structure have shown effectiveness against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound demonstrated IC50 values in the low micromolar range across different cell lines, indicating potent cytotoxic effects .
Antimicrobial Effects
The biological activity also extends to antimicrobial properties. Preliminary tests suggest that the compound can inhibit the growth of certain bacterial strains:
- Bacterial Strains : Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentrations (MIC) : The MIC values were found to be promising, suggesting potential use as an antibacterial agent .
Case Studies
- Case Study on Anticancer Efficacy :
- Case Study on Antimicrobial Properties :
Scientific Research Applications
Medicinal Chemistry
Ethyl 1-(4-fluorophenyl)-6-oxo-4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethoxy)-1,6-dihydropyridazine-3-carboxylate has shown promise in the following areas:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The incorporation of fluorine atoms may enhance their ability to penetrate cellular membranes and interact with target proteins.
- Antimicrobial Properties : Research indicates that derivatives of pyridazine compounds can possess antimicrobial activity, which could be leveraged to develop new antibiotics or antifungal agents.
Drug Design
The structural complexity of this compound allows for modifications that can lead to the development of new drugs targeting specific biological pathways. Structure-activity relationship (SAR) studies can be conducted to optimize efficacy and reduce toxicity.
Biological Studies
This compound can serve as a tool for studying biological mechanisms due to its ability to interact with various enzymes and receptors. It can be used in:
- In vitro Studies : Evaluating its effects on cell signaling pathways.
- In vivo Studies : Assessing pharmacokinetics and pharmacodynamics in animal models.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazine Derivatives
Key Observations :
- Trifluoromethyl groups in CAS 478067-01-5 increase logP (XLogP3 = 3.4) compared to the target compound, suggesting better membrane permeability but lower aqueous solubility .
Cyclohexenone and Pyrimidine Derivatives
Key Observations :
Functional Group Analysis
- Trifluoromethyl Phenylamino Group: Enhances resistance to oxidative metabolism compared to non-fluorinated analogs, as seen in CAS 478067-01-5 .
- rigid methoxy groups .
- 4-Fluorophenyl Group : Common in CNS-active drugs; improves blood-brain barrier penetration relative to chlorophenyl or dichlorophenyl substituents .
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely requires multi-step functionalization of the pyridazine core, contrasting with Michael addition routes for cyclohexenones .
- Crystallography : SHELX software () is widely used for structural determination of similar compounds, suggesting shared methodologies in resolving conformational details .
- Biological Potential: While direct data on the target compound’s activity is unavailable, analogs with trifluoromethyl groups (e.g., CAS 478067-01-5) show promise in drug discovery for metabolic stability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : A Michael addition-based approach is commonly employed for analogous pyridazine derivatives. For example, refluxing chalcones with ethyl acetoacetate in absolute alcohol under alkaline conditions (e.g., 10% NaOH) for 8 hours has been used to synthesize structurally related cyclohexenone carboxylates . To optimize yields, reaction parameters (temperature, solvent purity, base concentration) should be systematically varied using Design of Experiments (DoE) principles, as demonstrated in flow-chemistry syntheses of complex heterocycles .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- Methodological Answer : X-ray crystallography remains the gold standard for resolving complex stereochemistry and conformational disorder. For example, puckering parameters (Q, θ, φ) and dihedral angles between aromatic rings can quantify distortions in cyclohexene moieties . Complement this with H/C NMR to verify substituent connectivity and FT-IR for functional group analysis (e.g., carbonyl stretches at ~1700 cm) .
Q. How can researchers assess the compound’s stability under various storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled humidity (40–75% RH), temperature (25–60°C), and light. Monitor degradation via HPLC purity assays and track crystalline phase changes using powder X-ray diffraction (PXRD), as structural disorder in polymorphs can alter stability profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
